4-(Ethoxymethylene)-2-(p-tolyl)oxazol-5(4H)-one
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Overview
Description
4-(Ethoxymethylene)-2-(p-tolyl)oxazol-5(4H)-one is an organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethylene)-2-(p-tolyl)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of p-tolylacetic acid with ethyl formate in the presence of a base, followed by cyclization with an appropriate reagent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxymethylene)-2-(p-tolyl)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions may yield reduced oxazole products.
Substitution: The ethoxymethylene and p-tolyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction may produce oxazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(Ethoxymethylene)-2-(p-tolyl)oxazol-5(4H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may serve as a precursor for developing pharmaceuticals with potential therapeutic effects. Its derivatives could exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 4-(Ethoxymethylene)-2-(p-tolyl)oxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The ethoxymethylene and p-tolyl groups can influence its binding affinity and specificity, modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxymethylene)-2-(p-tolyl)oxazol-5(4H)-one
- 4-(Ethoxymethylene)-2-(m-tolyl)oxazol-5(4H)-one
- 4-(Ethoxymethylene)-2-(p-chlorophenyl)oxazol-5(4H)-one
Uniqueness
4-(Ethoxymethylene)-2-(p-tolyl)oxazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethoxymethylene group enhances its reactivity, while the p-tolyl group provides steric and electronic effects that influence its behavior in various reactions.
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
(4E)-4-(ethoxymethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H13NO3/c1-3-16-8-11-13(15)17-12(14-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3/b11-8+ |
InChI Key |
KVPONSNRADDPRX-DHZHZOJOSA-N |
Isomeric SMILES |
CCO/C=C/1\C(=O)OC(=N1)C2=CC=C(C=C2)C |
Canonical SMILES |
CCOC=C1C(=O)OC(=N1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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